Fmoc-Met-Gly-OH
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Overview
Description
Fmoc-Met-Gly-OH is a compound that involves the use of Fmoc (Fluorenylmethyloxycarbonyl) as a protecting group . The Fmoc group is a base-labile protecting group used in organic synthesis . It is typically used to protect the C-terminus carboxylic acid of amino acids, such as glycine .
Synthesis Analysis
The synthesis of this compound involves the use of Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) and the amino acid glycine . The Fmoc group can be introduced by reacting the amine with Fmoc-Cl . Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .Molecular Structure Analysis
The molecular structure of this compound is complex, with the Fmoc group providing a significant portion of the molecule’s structure . The Fmoc group is a large, aromatic group that provides steric hindrance, protecting the amino acid from unwanted reactions .Chemical Reactions Analysis
The Fmoc group in this compound can be removed rapidly by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical and Chemical Properties Analysis
This compound is a white to light yellow crystal powder . It is used in the laboratory for the synthesis of other compounds .Scientific Research Applications
1. Polypeptide Synthesis Improvement
Research on polypeptides impacts human physiology and disease treatment. The synthesis of Fmoc-protected dipeptides like Fmoc-L-Lys(Boc)-Gly-OH shows potential in improving peptide synthesis methods. These advancements address challenges like expensive materials, low yield, and purification difficulties (Zhao Yi-nan & Melanie Key, 2013).
2. Hydrophobic Peptide Synthesis
Fmoc-protected dipeptides are utilized in the synthesis of hydrophobic peptides. The incorporation of Fmoc dipeptides with modified groups enhances peptide solubility and facilitates analysis, crucial in peptide purification and mass spectrometry (Karolina Wahlström et al., 2008).
3. Bioactive Peptide Analogues
Fmoc-protected dipeptides play a role in creating bioactive peptide analogues. The synthesis of Fmoc-protected Gly-Gly isostere has led to the creation of enkephalin analogues, offering insights into peptide conformation and biological activity (R. Galeazzi et al., 2010).
4. Hydrogel Membrane Formation
Fmoc-Leu-Gly-OH, a dipeptide amphiphile, demonstrates the ability to form ultrathin hydrogel membranes. These membranes have potential applications in biomedical fields, with their stability and the ability to control their thickness being key features (Eleanor K. Johnson et al., 2010).
5. Stereoselectivity in Peptide Synthesis
Innovative methods using Fmoc-protected amino acids enhance stereoselectivity in peptide synthesis. For instance, the synthesis of Fmoc-L-γ-carboxyglutamic acid utilizes novel chiral Cu(II) complexes, improving the enantiomeric purity of peptides (Daniel J. Smith et al., 2011).
6. Unnatural Peptide Synthesis
Fmoc-protected dipeptides are instrumental in synthesizing unnatural peptides like alpha-amino phosphonic acid oligomers. This synthesis contributes to expanding the repertoire of peptide-based molecules with potential therapeutic applications (Y. Ishibashi & M. Kitamura, 2009).
7. Antibacterial Composite Materials
Utilizing Fmoc-protected amino acids in nanotechnology has led to the development of antibacterial materials. For example, nanoassemblies formed by Fmoc-pentafluoro-l-phenylalanine-OH exhibit significant antibacterial activity and are being integrated into biomedical materials (L. Schnaider et al., 2019).
8. Novel Reagents in Peptide Chemistry
Fmoc and Alloc protecting groups, integral to peptide chemistry, are being improved with novel reagents like Fmoc-oxime derivatives. These advancements are crucial for high-yield and pure synthesis of Fmoc-Gly-OH, minimizing side reactions (Sherine N. Khattab et al., 2010).
Mechanism of Action
Future Directions
The use of Fmoc-Met-Gly-OH and other Fmoc-protected amino acids is widespread in solid-phase peptide synthesis (SPPS) due to their ease of use and the ability to selectively deprotect the Fmoc group . Future research may focus on improving the efficiency of these processes and exploring new applications for Fmoc-protected amino acids .
Properties
IUPAC Name |
2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanylbutanoyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5S/c1-30-11-10-19(21(27)23-12-20(25)26)24-22(28)29-13-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18-19H,10-13H2,1H3,(H,23,27)(H,24,28)(H,25,26)/t19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZQIQAXTFVIOD-IBGZPJMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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